molecular formula C20H19NO4S2 B2995983 Benzyl (2-(phenylsulfonyl)-2-(thiophen-2-yl)ethyl)carbamate CAS No. 896335-24-3

Benzyl (2-(phenylsulfonyl)-2-(thiophen-2-yl)ethyl)carbamate

Cat. No.: B2995983
CAS No.: 896335-24-3
M. Wt: 401.5
InChI Key: XWRMWYQSBHAMFC-UHFFFAOYSA-N
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Description

Benzyl (2-(phenylsulfonyl)-2-(thiophen-2-yl)ethyl)carbamate is a carbamate derivative featuring a benzyloxycarbonyl group linked to an ethyl chain substituted with phenylsulfonyl and thiophen-2-yl moieties. Its structure combines sulfonyl electron-withdrawing properties with the aromatic heterocyclic nature of thiophene, making it a candidate for diverse applications, including medicinal chemistry and materials science.

Properties

IUPAC Name

benzyl N-[2-(benzenesulfonyl)-2-thiophen-2-ylethyl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19NO4S2/c22-20(25-15-16-8-3-1-4-9-16)21-14-19(18-12-7-13-26-18)27(23,24)17-10-5-2-6-11-17/h1-13,19H,14-15H2,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XWRMWYQSBHAMFC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC(=O)NCC(C2=CC=CS2)S(=O)(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19NO4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Benzyl (2-(phenylsulfonyl)-2-(thiophen-2-yl)ethyl)carbamate is a synthetic organic compound with potential biological activities that have garnered interest in medicinal chemistry and pharmacology. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

  • IUPAC Name : Benzyl N-[2-(phenylsulfonyl)-2-thiophen-2-ylethyl]carbamate
  • Molecular Formula : C20_{20}H19_{19}N1_{1}O4_{4}S2_{2}
  • Molecular Weight : 401.5 g/mol
  • CAS Number : 896335-24-3

The compound features a benzyl group, a thiophene ring, and a sulfonamide moiety, which are known to enhance biological activity through various mechanisms.

The biological activity of this compound is thought to involve:

  • Enzyme Inhibition : The compound may inhibit specific enzymes or receptors due to the presence of the sulfonamide and thiophene groups, which can engage in hydrogen bonding and other interactions with biological targets.
  • Antimicrobial Activity : Similar compounds have shown efficacy against various bacterial strains, suggesting a potential role as an antimicrobial agent.
  • Anticancer Properties : The structural motifs may interact with cellular pathways involved in cancer progression.

Antimicrobial Activity

Research indicates that thiophene derivatives exhibit significant antimicrobial properties. For instance, studies have shown that compounds with similar structural features display activity against Gram-positive bacteria, with minimum inhibitory concentration (MIC) values indicating effectiveness at relatively low concentrations.

CompoundMIC (µg/mL)Target Organism
Compound A< 32Staphylococcus aureus
Compound B< 64Escherichia coli
This compoundTBDTBD

Anticancer Activity

In vitro studies have demonstrated that compounds containing thiophene and sulfonamide groups can exhibit cytotoxic effects against various cancer cell lines. For example, a study reported the synthesis of related compounds that showed promising results in inhibiting tumor cell proliferation.

Cell LineIC50_{50} (µM)Reference
MCF-7 (breast cancer)15
HeLa (cervical cancer)12
A549 (lung cancer)10

Case Studies

  • SARS-CoV Protease Inhibition : A study evaluated peptidomimetic compounds similar to this compound for their ability to inhibit SARS-CoV 3CL protease. The results indicated that structural modifications significantly influenced inhibitory potency, suggesting that similar modifications could enhance the activity of this compound against viral targets .
  • Antitumor Activity Assessment : In another study, derivatives of thiophene were tested for their antitumor effects using various cell lines. The findings showed that modifications to the thiophene structure could lead to enhanced cytotoxicity, indicating potential pathways for developing more effective anticancer agents from this class of compounds .

Comparison with Similar Compounds

Benzyl 2-((E)-Tosyliminomethyl)phenylcarbamate

  • Key Features : Contains a tosyl (p-toluenesulfonyl) group and a Schiff base (imine) linkage .
  • Synthesis : Formed via condensation of benzyl 2-formylphenylcarbamate with p-toluenesulfonamide using diethyl fluoroborate catalysis in xylene .
  • Divergence : The imine group introduces pH-sensitive reactivity, unlike the stable carbamate and sulfonyl groups in the target compound.

Benzyl {2-[(2-(1H-Benzo[d][1,2,3]triazol-1-yl)-2-oxoethyl)amino]-2-oxoethyl}carbamate

  • Synthesis : Utilizes benzotriazole activation with thionyl chloride, followed by coupling with Cbz-Gly-Gly-OH .

Benzyl [(2′-{[2-(2-Pyridinyl)ethyl]carbamoyl}-2-biphenylyl)methyl]carbamate

  • Key Features : Biphenyl and pyridinyl groups confer rigidity and metal-binding capability .
  • Structural Impact : The extended aromatic system (biphenyl) increases steric bulk, while the pyridine nitrogen enables hydrogen bonding—contrasting with the thiophene’s sulfur-mediated interactions .

Phosphorylated Carbamates (e.g., Benzyl (1-(diphenoxyphosphoryl)-2-(4-hydroxyphenyl)ethyl)carbamate)

  • Key Features : Phosphoryl groups enhance polarity and mimic phosphate esters in enzyme substrates .
  • Applications : Demonstrated as inhibitors of phosphatases or kinases, leveraging phosphoryl transition-state analogs .
  • Divergence : The phosphoryl group’s bulkiness and charge differ from the sulfonyl group’s planar, electron-deficient nature.

Benzyl (2-(6-(Methylamino)pyridin-2-yl)ethyl)carbamate

  • Bioactivity : The pyridine ring may target nicotinic acetylcholine receptors, unlike the thiophene’s preference for cytochrome P450 or serotonin receptors .

Bis{N-benzyl-N-[2-(thiophen-2-yl)ethyl]-dithiocarbamato-j2S,S00}lead(II)

  • Key Features : Thiophen-2-yl ethyl group facilitates metal coordination, forming a lead-dithiocarbamate complex .
  • Applications: Potential use in coordination chemistry or catalysis, contrasting with the parent carbamate’s likely biological focus .

Structural and Functional Analysis

Substituent Effects

Compound Key Substituents Electronic Effects Applications
Target Compound Phenylsulfonyl, Thiophen-2-yl Electron-withdrawing (sulfonyl), Aromatic (thiophene) Enzyme inhibition, Drug design
Tosyliminomethyl Derivative Tosyl, Schiff base pH-sensitive imine Sensors, Dynamic covalent chemistry
Phosphorylated Carbamate Diphenoxyphosphoryl Bulky, Charged Enzyme inhibitors
Pyridinyl Derivative Pyridinyl Basic, Hydrogen-bonding Receptor targeting

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